
1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione
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Overview
Description
1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione is a complex organic compound that features both indole and indoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione typically involves the condensation of an indole derivative with an indoline derivative under specific conditions. Common reagents might include strong acids or bases to facilitate the reaction, and the process may require heating or the use of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: This reaction might involve reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.
Substitution: This could involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione exhibit promising anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that indole derivatives effectively target the PI3K/Akt/mTOR signaling pathway, crucial for tumor growth and survival .
Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial activities. The compound has been tested against various bacterial strains, showing potential as a lead compound for developing new antibiotics. Its efficacy against resistant strains highlights its importance in combating antibiotic resistance .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on kinases and phosphatases involved in cancer and inflammatory pathways. These studies are essential for understanding the compound's mechanism of action and its potential as a therapeutic agent .
Neuroprotective Effects
Recent investigations suggest that indole derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammatory responses positions this compound as a candidate for further exploration in neuropharmacology .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group transformations. Reaction optimization studies have reported high yields when using specific catalysts and reaction conditions .
Table: Synthesis Conditions for Indole Derivatives
Reaction Type | Catalyst | Solvent | Yield (%) |
---|---|---|---|
Cyclization | Trifluoromethanesulfonic acid | THF | 82 |
Functionalization | LED Irradiation | DMSO | 70 |
Migration Reactions | Various amines | Ethanol | 52 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Cancer Cell Line Studies : A study involving multiple cancer cell lines demonstrated that treatment with indole derivatives resulted in significant apoptosis compared to controls, suggesting the potential for therapeutic development .
- Antimicrobial Testing : In vitro tests showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
- Neuroprotective Mechanisms : Research into the neuroprotective effects revealed that indole derivatives could reduce oxidative stress markers in neuronal cultures, supporting their potential use in neurodegenerative disease models .
Mechanism of Action
The mechanism of action for 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethanone
- 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethanol
Uniqueness
1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione is unique due to its specific combination of indole and indoline structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, analgesic, and anticancer activities, supported by various research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N2O2. Its structure features two indole moieties linked through an ethane dione unit, which is crucial for its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the potential of indole derivatives as nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of 1-(1H-indol-3-yl)ethanone were synthesized and evaluated for their inhibitory effects on the COX-2 enzyme, which plays a significant role in inflammation. One notable derivative exhibited strong anti-inflammatory and analgesic properties in vivo, suggesting that modifications in the indole structure can enhance therapeutic efficacy .
2. Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including cervical, lung, and breast cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest .
In a comparative study, several indole derivatives were tested for their cytotoxicity against cancer cell lines. The results showed that certain compounds displayed significant growth inhibition, with IC50 values indicating potent activity against tumor cells .
Data Summary
Case Study 1: Synthesis and Evaluation
A study synthesized various indole derivatives and evaluated their biological activities. Among these, one compound demonstrated significant inhibition of COX-2 with an IC50 value lower than that of celecoxib, a standard NSAID. This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer potential of indole derivatives against multiple cancer types. The study revealed that specific compounds led to over 70% inhibition of tumor growth in xenograft models, highlighting their potential as effective anticancer agents .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(14-11-19-15-7-3-2-6-13(14)15)18(22)20-10-9-12-5-1-4-8-16(12)20/h1-8,11,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUYGGPBOBIHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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